2-(5-Cyclohexylvaleryl)oxazole
Overview
Description
2-(5-Cyclohexylvaleryl)oxazole is a chemical compound with the molecular formula C14H21NO2 . It is a member of the oxazole family, which are heterocyclic compounds containing an oxazole ring. Oxazoles are known for their wide range of biological activities .
Synthesis Analysis
Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered oxazole ring attached to a cyclohexylvaleryl group . The molecular weight of this compound is 235.33 g/mol .Chemical Reactions Analysis
Oxazoles undergo various chemical reactions, including electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.027±0.06 g/cm3 and a predicted boiling point of 347.5±25.0 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Oxazoles, including structures similar to "2-(5-Cyclohexylvaleryl)oxazole," are central to various synthetic methodologies for generating heterocyclic compounds. For instance, a three-step method has been described for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, showcasing the versatility of oxazoles as precursors in organic synthesis (Pankova, Stukalov, & Kuznetsov, 2015). Furthermore, a simple and efficient preparation of 2,5-disubstituted oxazoles via iodine-catalyzed tandem oxidative cyclization demonstrates the functional group compatibility and wide-ranging applications of oxazoles in organic chemistry (Wan, Gao, Wang, Zhang, & Wang, 2010).
Anticancer Research
Oxazole-based compounds have been identified as promising candidates in anticancer research. Their structural diversity allows for various interactions with enzymes and receptors, paving the way for the discovery of new drugs. A review on oxazole-based compounds highlighted their potential in anticancer research, underscoring the synthesis and biological activities of new iso/oxazole-based drugs and their derivatives (Chiacchio, Lanza, Chiacchio, Giofrè, Romeo, Iannazzo, & Legnani, 2020). This suggests that compounds like "this compound" could serve as valuable scaffolds for developing anticancer therapeutics.
Novel Antibacterial Agents
Research has also focused on developing oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, highlighting the therapeutic potential of oxazole derivatives in addressing safety profiles and antibacterial spectrum improvements (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005). Such studies are crucial for identifying safer and more effective antibacterial agents, illustrating the broad applicability of oxazole chemistry in drug development.
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . The structure-activity relationships (SAR) of oxazole derivatives have revealed that the C-5 position of the oxazole ring is linked to naphthalen-2-yl and quinolin-3-yl, which is important for 5-aryl-2-methyloxazole potency and selectivity .
Biochemical Pathways
Oxazole derivatives have been reported to affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Safety and Hazards
While specific safety and hazard data for 2-(5-Cyclohexylvaleryl)oxazole is not available, oxazoles in general are considered hazardous. They are classified as flammable liquids, skin corrosives/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
5-cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-13(14-15-10-11-17-14)9-5-4-8-12-6-2-1-3-7-12/h10-12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJABDLWRVEBTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCC(=O)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642053 | |
Record name | 5-Cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-10-9 | |
Record name | 5-Cyclohexyl-1-(2-oxazolyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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